Sodium naphthalene-1,3,5-trisulfonate
Overview
Description
Sodium naphthalene-1,3,5-trisulfonate is an organic compound with the molecular formula C10H5Na3O9S3. It is a trisodium salt of naphthalene-1,3,5-trisulfonic acid and is commonly used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium naphthalene-1,3,5-trisulfonate typically involves the sulfonation of naphthalene. One common method includes reacting naphthalene with sulfur trioxide in an inert solvent at temperatures ranging from -40°C to +20°C. The resulting product is then treated with anhydrous sulfuric acid and oleum at temperatures between 60°C and 110°C .
Industrial Production Methods: In an industrial setting, this compound can be synthesized by stirring trisodium 1,3,5-naphthalenetrisulfonate into a mixture of aqueous sodium hydroxide solution, sodium hydroxide pastilles, and calcium hydroxide. This mixture is then heated in a nickel autoclave to 280°C under autogenous pressure for 15 hours .
Chemical Reactions Analysis
Types of Reactions: Sodium naphthalene-1,3,5-trisulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene derivatives.
Reduction: It can be reduced under specific conditions to yield different sulfonated naphthalene compounds.
Substitution: It can undergo substitution reactions where the sulfonate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various sulfonated naphthalene derivatives, which are useful intermediates in the synthesis of dyes and other organic compounds .
Scientific Research Applications
Sodium naphthalene-1,3,5-trisulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium naphthalene-1,3,5-trisulfonate involves its interaction with molecular targets such as fibroblast growth factor 1. It acts as an inhibitor, affecting the pathways involved in cell growth and differentiation . The compound’s sulfonate groups play a crucial role in its binding affinity and specificity towards these molecular targets .
Comparison with Similar Compounds
- Sodium naphthalene-1,3,6-trisulfonate
- Sodium naphthalene-1,3,7-trisulfonate
- Sodium naphthalene-2,6,8-trisulfonate
Comparison: Sodium naphthalene-1,3,5-trisulfonate is unique due to its specific sulfonation pattern, which imparts distinct chemical and physical properties. Compared to its isomers, it has a higher solubility in water and better thermal stability, making it more suitable for certain industrial applications .
Properties
IUPAC Name |
trisodium;naphthalene-1,3,5-trisulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O9S3.3Na/c11-20(12,13)6-4-8-7(10(5-6)22(17,18)19)2-1-3-9(8)21(14,15)16;;;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNVRCJXZWONQE-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Na3O9S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801033191 | |
Record name | Sodium 1,3,5-naphthalenetrisulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801033191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10533-44-5 | |
Record name | 1,3,5-Naphthalenetrisulfonic acid, sodium salt (1:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 1,3,5-naphthalenetrisulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801033191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trisodium naphthalene-1,3,5-trisulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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